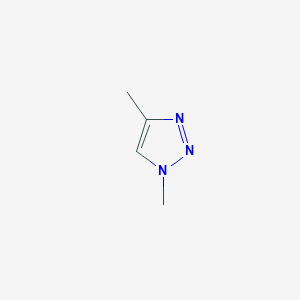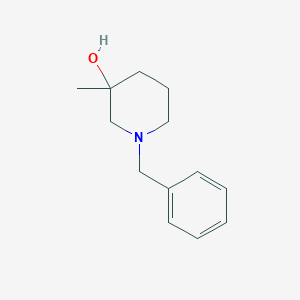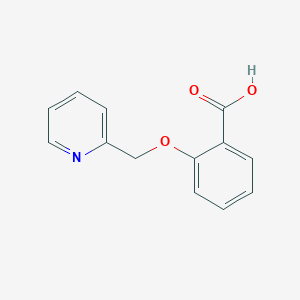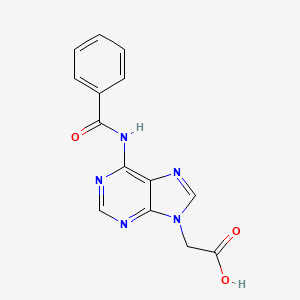
2-Morpholino-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The empirical formula of 2-Morpholino-1,3-thiazole-5-carboxylic acid is C8H10N2O3S . Its molecular weight is 214.24 .Physical And Chemical Properties Analysis
2-Morpholino-1,3-thiazole-5-carboxylic acid is a solid substance . Its empirical formula is C8H10N2O3S and its molecular weight is 214.24 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Morpholino-1,3-thiazole-5-carboxylic acid plays a significant role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials with unique biological activities. For example, it is used in the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino-reactions, which are of interest due to their potential biological activities (Fathalla, Pazdera, & Marek, 2002). Additionally, thiazole and morpholine moieties are incorporated into molecules designed for their antimicrobial and antitumor properties, indicating the versatility of this compound in synthesizing bioactive molecules (Demchenko et al., 2015; Horishny et al., 2020).
Biological Activity
The compound's derivatives have been explored for their biological activities, including their potential as antihypertensive agents through docking studies. This highlights the importance of morpholine and thiazole derivatives in the search for new therapeutic agents (Drapak et al., 2019). Furthermore, studies have synthesized and evaluated the biological activities of thiazolyl-N-phenylmorpholine derivatives, demonstrating their significant antitumor potential, which opens new avenues for cancer treatment research (Al-Soliemy et al., 2020).
Antimicrobial and Antioxidant Activities
The compound's relevance extends to antimicrobial and antioxidant applications, as seen in the synthesis of specific derivatives displaying activity against microbial species and showing antioxidant potential. This underscores the chemical's utility in developing new antimicrobial and antioxidant agents (Gul et al., 2017).
Inhibitors of Biological Targets
Derivatives of 2-Morpholino-1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of specific biological targets, such as phosphoinositide 3-kinase, showcasing the chemical's potential in therapeutic applications, particularly in tumor growth inhibition and cancer treatment (Alexander et al., 2008).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Direcciones Futuras
Propiedades
IUPAC Name |
2-morpholin-4-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c11-7(12)6-5-9-8(14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKOMDINYFEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573121 |
Source


|
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-1,3-thiazole-5-carboxylic acid | |
CAS RN |
332345-29-6 |
Source


|
| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)